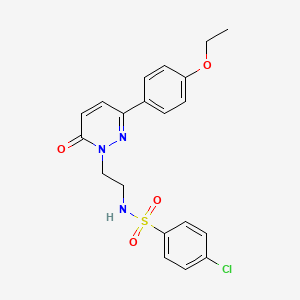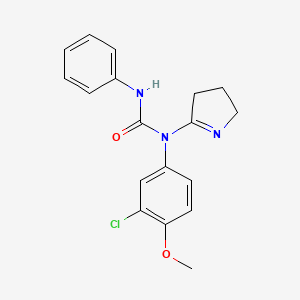![molecular formula C16H30ClN3O B2788823 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride CAS No. 1049786-16-4](/img/structure/B2788823.png)
1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride” is a chemical compound that contains an adamantane structure. Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid . This compound also contains a urea group, which is an organic compound that plays an important role in many biological processes .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-(isocyanatomethyl)adamantane with 3- or 4-aminopyrazoles under mild conditions. This reaction yields a series of 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments .Molecular Structure Analysis
The molecular formula of “this compound” is C16H29N3O. It has an average mass of 279.421 Da and a monoisotopic mass of 279.231049 Da .Chemical Reactions Analysis
The compound is involved in the reactions with fluorine (chlorine)-containing anilines and trans-4-amino-(cyclohexyloxy)benzoic acid to obtain another series of ureas .Physical and Chemical Properties Analysis
The compound has a melting point of 218-220°C . The IR spectrum, ν, cm-1: 3318, 2901, 2847, 1643, 1604, 1573, 1510, 1481, 1449, 1314, 1297, 1248, 1230, 1157, 1104, 833, 764, 721, 532 .Wirkmechanismus
Target of Action
The primary target of 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride is the human soluble epoxide hydrolase (hsEH) . This enzyme plays a crucial role in the metabolism of epoxy fatty acids, which are metabolites of arachidonic acid .
Mode of Action
The compound interacts with hsEH, inhibiting its function
Biochemical Pathways
The inhibition of hsEH affects the arachidonic acid cascade , a biochemical pathway involved in inflammation and other physiological responses . By inhibiting hsEH, the compound prevents the conversion of epoxy fatty acids into their corresponding vicinal diols . This could potentially lead to an accumulation of epoxy fatty acids and a decrease in vicinal diols, altering the balance of these compounds in the body.
Pharmacokinetics
The compound’s structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
The inhibition of hsEH by this compound could have several effects at the molecular and cellular level. Given hsEH’s role in the arachidonic acid cascade, the compound’s action could potentially affect processes such as inflammation, blood pressure regulation, and pain perception .
Eigenschaften
IUPAC Name |
1-(1-adamantylmethyl)-3-[2-(dimethylamino)ethyl]urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O.ClH/c1-19(2)4-3-17-15(20)18-11-16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-14H,3-11H2,1-2H3,(H2,17,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXWRUCCOSRGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)NCC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Azaspiro[2.5]octan-6-OL hcl](/img/structure/B2788741.png)
![2-{8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2788742.png)
![2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2788743.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2788744.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2788747.png)

![(E)-4-(Dimethylamino)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2788750.png)
![3,5-Dimethyl-4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2788754.png)


![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2788758.png)


![N-[3-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2788763.png)
